Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-
Description
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-, is a structurally modified uridine derivative characterized by:
- Sugar modifications: Removal of hydroxyl groups at the 2' and 3' positions (dideoxy), a common feature in nucleoside analogs to enhance metabolic stability and resistance to enzymatic degradation .
- Base modification: A 5-methyl substitution on the uracil ring, which may alter base-pairing interactions and binding affinity to enzymes or receptors .
- Piperidinyl substitution: A 1-piperidinyl group at the 2' position, introducing a cyclic tertiary amine that could influence solubility, membrane permeability, or interactions with biological targets .
This compound shares structural motifs with antiviral and enzyme-inhibiting nucleosides, but its unique substitutions distinguish it from classical analogs like 2',3'-dideoxyuridine (ddUrd) or 5-methyluridine derivatives .
Properties
CAS No. |
134935-07-2 |
|---|---|
Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-18(15(21)16-13(10)20)14-12(7-11(9-19)22-14)17-5-3-2-4-6-17/h8,11-12,14,19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,14+/m0/s1 |
InChI Key |
SBGNXUUHJREGHA-OUCADQQQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Protection and Activation of Hydroxyl Groups
- Starting from uridine or a protected uridine derivative, the 5'-hydroxyl group is often protected using a monomethoxytrityl (MMTr) group to prevent unwanted reactions at this site.
- The 2'- and 3'-hydroxyl groups are selectively converted into good leaving groups, commonly methanesulfonates (mesylates), by reaction with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
- Pivaloyl chloride may be used to protect the 2'-hydroxyl selectively before mesylation of the 3'-hydroxyl, facilitating regioselective transformations.
Deoxygenation and Nucleophilic Substitution
- Deoxygenation of the 3'-mesylate is achieved using reducing agents such as magnesium methoxide combined with sodium borohydride, yielding 3'-deoxy derivatives.
- The 2'-mesylate intermediate is then subjected to nucleophilic substitution with piperidine, which displaces the mesylate to form the 2'-(1-piperidinyl) substituent. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) to ensure complete reaction.
- The reaction mixture is then worked up by evaporation, extraction, and washing with aqueous acid to remove residual base and impurities.
Deprotection and Purification
- The MMTr protecting group is removed by treatment with aqueous acetic acid (e.g., 80% acetic acid), yielding the free nucleoside.
- Purification is commonly performed by column chromatography using silica gel and appropriate solvent gradients (e.g., dichloromethane/acetone or hexane/acetone mixtures).
- Final product characterization includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessment.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5'-O-MMTr protection | Monomethoxytrityl chloride, pyridine, 0°C | ~90 | Protects 5'-OH to prevent side reactions |
| 2'-O-pivaloylation | Pivaloyl chloride, pyridine, ice bath | ~85 | Selective protection of 2'-OH |
| 3'-O-mesylation | Methanesulfonyl chloride, pyridine, RT | ~92 | Activation of 3'-OH for substitution |
| 3'-deoxygenation | Mg(OCH3)2 + NaBH4, RT | ~88 | Removal of 3'-OH |
| 2'-O-mesylation | Methanesulfonyl chloride, pyridine, RT | ~80 | Activation of 2'-OH |
| 2'-piperidinyl substitution | Piperidine, DMF, 80°C | 75-90 | Nucleophilic substitution at 2' position |
| MMTr deprotection | 80% aqueous acetic acid, RT | Quantitative | Removal of protecting group |
Research Findings and Optimization Notes
- The use of MMTr protection is critical for regioselectivity and to avoid side reactions at the 5'-hydroxyl group.
- Pivaloyl protection at the 2'-OH enhances selectivity during mesylation and subsequent substitution steps.
- The nucleophilic substitution with piperidine requires careful control of temperature and solvent to maximize yield and minimize elimination byproducts.
- Purification by flash chromatography is effective in isolating the pure compound with high purity.
- The overall synthetic route is adaptable for the preparation of various 2'-substituted uridine analogues by changing the nucleophile in the substitution step.
Summary Table of Key Synthetic Steps
| Synthetic Step | Purpose | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| 5'-OH protection | Prevent side reactions | MMTr-Cl, pyridine, 0°C | Protected 5'-OH |
| 2'-OH protection | Regioselective activation | Pivaloyl chloride, pyridine, 0°C | Protected 2'-OH |
| 3'-OH activation | Convert to leaving group | Methanesulfonyl chloride, pyridine | 3'-O-mesylate |
| 3'-OH deoxygenation | Remove 3'-OH | Mg(OCH3)2 + NaBH4 | 3'-deoxy derivative |
| 2'-OH activation | Convert to leaving group | Methanesulfonyl chloride, pyridine | 2'-O-mesylate |
| 2'-substitution with piperidine | Introduce 1-piperidinyl group | Piperidine, DMF, 80°C | 2'-(1-piperidinyl) derivative |
| Deprotection | Remove protecting groups | 80% Acetic acid, RT | Final free nucleoside |
| Purification | Isolate pure compound | Flash chromatography | Pure Uridine analogue |
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Applications
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- has demonstrated significant antiviral activity. Its mechanism involves inhibiting enzymes responsible for nucleoside metabolism, disrupting RNA synthesis pathways critical for viral replication. This makes it a potential candidate for treating viral infections, particularly those caused by retroviruses like HIV. Studies have shown that it can effectively inhibit reverse transcriptase, an essential enzyme in the life cycle of retroviruses.
Anticancer Applications
In cancer research, this compound has been explored for its ability to inhibit cellular replication processes, which is crucial in tumor growth suppression. The inhibition of nucleoside synthesis pathways can lead to reduced proliferation of cancer cells. Research indicates that uridine analogs can enhance the efficacy of existing chemotherapeutic agents by targeting similar metabolic pathways .
Biochemical Research
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- is also utilized in biochemical studies to understand nucleoside metabolism better. Its binding affinities with various kinases involved in nucleotide synthesis provide insights into potential therapeutic targets. Interaction studies have revealed that this compound can inhibit specific kinases, thereby influencing nucleotide metabolism and cellular signaling pathways .
Comparative Analysis with Related Compounds
To contextualize the applications of Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-, it is beneficial to compare it with other nucleoside analogs:
| Compound Name | Application | Unique Features |
|---|---|---|
| 2',3'-Dideoxycytidine | Antiviral (HIV) | Targets reverse transcriptase |
| 2',3'-Dideoxyinosine | Antiviral | Effective against HIV; different base structure |
| 5-Fluorouracil | Chemotherapeutic | Inhibits thymidylate synthase |
| Acyclovir | Antiviral (herpes viruses) | Specifically targets herpes viruses |
Compared to these compounds, Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- exhibits unique modifications that enhance its stability and efficacy in inhibiting nucleoside metabolism .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-:
- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral load in cell cultures infected with HIV by inhibiting reverse transcriptase activity .
- Cancer Treatment Synergy : Research indicated that combining this uridine analog with traditional chemotherapeutics resulted in enhanced anticancer effects, particularly in breast cancer models .
- Biochemical Mechanisms : Molecular docking studies highlighted the compound's ability to bind effectively to key metabolic enzymes, suggesting a multifaceted role in regulating nucleotide metabolism .
Mechanism of Action
The mechanism of action of uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 2',3'-dideoxy motif in the target compound and ddUrd confers resistance to phosphorylase-mediated cleavage, a critical feature for antiviral nucleosides .
- The 5-methyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 5-iodouridine) while maintaining base-stacking interactions .
Pharmacological and Enzymatic Activity
Key Insights :
- The target compound’s piperidinyl group may mimic the aryl substituents in BAU derivatives, suggesting potent uridine phosphorylase inhibition .
- Unlike ddUrd, the 5-methyl and piperidinyl groups could improve pharmacokinetics by reducing rapid clearance or enzymatic degradation .
- Compared to 5-fluorouridine, the absence of a fluorinated base may reduce off-target toxicity but also limit antimetabolite activity .
Metabolic Stability and Toxicity
Biological Activity
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- is a synthetic nucleoside analog derived from uridine. This compound has garnered attention in medicinal chemistry due to its modifications that enhance stability and biological activity compared to natural nucleosides. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Modifications
The structural modifications of Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- include:
- Dideoxy substitutions at the 2' and 3' positions.
- A methoxyphenyl diphenylmethyl group at the 5' position.
- A piperidinyl group at the 2' position.
These modifications contribute to its unique properties, enhancing its role as an inhibitor of nucleoside metabolism, which is critical in various therapeutic contexts such as antiviral and anticancer treatments.
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- primarily exhibits its biological activity through the inhibition of enzymes involved in nucleoside metabolism. This includes:
- Inhibition of nucleoside synthesis : The compound targets enzymes responsible for RNA and DNA synthesis pathways, disrupting cellular replication processes.
- Potential antiviral effects : Its mechanism is particularly relevant in antiviral therapies where inhibiting viral replication is crucial.
- Anticancer properties : By interfering with cellular replication, it may also suppress tumor growth.
Biological Activity Data
A quantitative structure–activity relationship (QSAR) analysis has been performed to understand the relationship between the structure of nucleoside analogs and their biological activity. The following table summarizes key findings related to Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- and similar compounds:
| Compound Name | Activity Type | Mechanism of Action | pIC50 Values (nM) |
|---|---|---|---|
| Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)- | Antiviral/Anticancer | Inhibits nucleoside metabolism | TBD |
| 2',3'-Dideoxycytidine | Antiviral | Targets reverse transcriptase | 20 - 360 |
| 5-Fluorouracil | Chemotherapeutic | Inhibits thymidylate synthase | TBD |
| Acyclovir | Antiviral | Targets herpes viruses | TBD |
Case Studies and Research Findings
- Antiviral Activity : In studies focusing on herpes simplex virus (HSV) thymidine kinase inhibitors, compounds structurally related to Uridine, including dideoxynucleosides, showed significant inhibitory effects against HSV replication. The pIC50 values for these inhibitors ranged widely, indicating varying efficacy based on structural modifications .
- Cancer Treatment Potential : Research has indicated that nucleoside analogs like Uridine can be effective in cancer therapy by inhibiting pathways essential for tumor cell proliferation. For example, modifications at the piperidinyl position have been shown to enhance binding affinities with target kinases involved in nucleotide synthesis pathways .
- Enzyme Interaction Studies : Interaction studies have highlighted that Uridine derivatives can effectively inhibit specific kinases critical for nucleotide metabolism. These studies provide insights into potential therapeutic targets for both antiviral and anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
